Unveiling the Structure of Maytansinoid DM4 Impurity 3-d6: A Technical Overview
Unveiling the Structure of Maytansinoid DM4 Impurity 3-d6: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the chemical structure of Maytansinoid DM4 impurity 3-d6, a deuterated analog of a known impurity in the synthesis of the potent anti-cancer agent DM4. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are working with antibody-drug conjugates (ADCs) and require well-characterized reagents and standards.
Introduction to Maytansinoids and Their Impurities
Maytansinoids, such as DM4, are highly potent cytotoxic agents that function by inhibiting tubulin polymerization, a critical process in cell division. Their efficacy has led to their widespread use as payloads in ADCs, which are designed to selectively deliver these toxins to cancer cells. The manufacturing process of maytansinoids is complex, often resulting in the formation of related impurities. The identification, characterization, and control of these impurities are critical for ensuring the safety and efficacy of the final drug product.
"Maytansinoid DM4 impurity 3" is one such process-related impurity. Its deuterated form, Maytansinoid DM4 impurity 3-d6, serves as an essential internal standard for analytical methods, particularly in pharmacokinetic and metabolic studies. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature for mass spectrometry-based quantification, allowing for accurate differentiation from the non-deuterated analyte.
Chemical Structure and Physicochemical Properties
The core of this guide is the precise chemical structure of Maytansinoid DM4 impurity 3-d6. While detailed synthesis and characterization data are not publicly available, information from chemical suppliers allows for a definitive structural representation.
Molecular Formula and Weight
The fundamental properties of Maytansinoid DM4 impurity 3-d6 are summarized in the table below, alongside its non-deuterated counterpart and the parent compound, DM4, for comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Maytansinoid DM4 impurity 3-d6 | C₃₉H₅₀D₆ClN₃O₁₀S | 800.43[1] |
| Maytansinoid DM4 impurity 3 | C₃₉H₅₆ClN₃O₁₀S | 794.40[1] |
| Maytansinoid DM4 | C₃₈H₅₄ClN₃O₁₀S | 780.37 |
Structural Elucidation
The chemical structure of Maytansinoid DM4 impurity 3-d6 has been determined based on its SMILES (Simplified Molecular-Input Line-Entry System) notation provided by chemical suppliers. The structure reveals the maytansinoid core with a modification in the side chain that differentiates it from DM4, along with the incorporation of six deuterium atoms.
The SMILES string for Maytansinoid DM4 impurity 3-d6 is: C/C(CC1=CC(OC)=C(Cl)C(N2C)=C1)=C\C=C[C@@H](OC)--INVALID-LINK--(O)C--INVALID-LINK--([H])--INVALID-LINK----INVALID-LINK--[C@]4(C)--INVALID-LINK--([2H])[2H])C(CCC(SC)(C)C)=O)C([2H])([2H])[2H])=O)CC2=O
From this notation, the positions of the six deuterium atoms can be identified on the N-methyl-L-alanine portion of the side chain. Specifically, the N-methyl group and the methyl group of the alanine (B10760859) moiety are perdeuterated. The structural difference between DM4 and Impurity 3 lies in the thiol-bearing side chain.
Below is a 2D chemical structure diagram of Maytansinoid DM4 impurity 3-d6, generated using the provided SMILES string.
Figure 1. Chemical Structure of Maytansinoid DM4 impurity 3-d6.
Methodologies and Experimental Protocols
Detailed, publicly available experimental protocols for the specific synthesis and characterization of Maytansinoid DM4 impurity 3-d6 are scarce, as this information is often proprietary to the manufacturer. However, a general understanding of the methodologies can be inferred from the broader literature on maytansinoid synthesis and impurity analysis.
General Synthesis Approach
The synthesis of a deuterated standard like Maytansinoid DM4 impurity 3-d6 would likely involve:
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Synthesis of the Non-Deuterated Impurity: Preparation of Maytansinoid DM4 impurity 3. This would follow a synthetic route similar to that of DM4, potentially with a variation in the reagents used for the side-chain modification, leading to the specific impurity structure.
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Introduction of Deuterium: The six deuterium atoms are incorporated by using deuterated building blocks during the synthesis. Based on the structure, deuterated N-methyl-L-alanine (specifically, with a d3-methyl group on the nitrogen and a d3-methyl group on the alanine backbone) would be a key intermediate. This deuterated amino acid would then be coupled to the maytansinoid core.
Analytical Characterization Methods
The characterization of this impurity standard would rely on a suite of analytical techniques to confirm its structure and purity:
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and the successful incorporation of six deuterium atoms by observing the expected mass shift compared to the non-deuterated standard.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be employed to elucidate the structure. In the ¹H NMR spectrum, the signals corresponding to the two methyl groups where deuterium has been incorporated would be absent.
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High-Performance Liquid Chromatography (HPLC): HPLC methods are crucial for determining the purity of the standard and for separating it from other related maytansinoid impurities.
The workflow for the use of this standard in a research setting is outlined below.
Figure 2. General workflow for using a deuterated internal standard.
Conclusion
Maytansinoid DM4 impurity 3-d6 is a critical analytical tool for the development of ADCs that utilize DM4 as a payload. Its well-defined chemical structure, confirmed by its molecular formula and SMILES notation, allows for its unambiguous use as an internal standard in mass spectrometry-based bioanalytical methods. While specific synthesis and characterization data are not widely published, the general principles of its preparation and analysis are understood within the context of maytansinoid chemistry. The availability of such high-quality, isotopically labeled standards is indispensable for the rigorous and accurate quantification required in preclinical and clinical drug development.
